molecular formula C17H11Cl2NO B12710584 3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- CAS No. 93663-79-7

3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl-

Cat. No.: B12710584
CAS No.: 93663-79-7
M. Wt: 316.2 g/mol
InChI Key: PSJQVYNQVBGOSN-UHFFFAOYSA-N
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Description

3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a carbonyl chloride group at the 3-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Substituents: The specific substituents (chlorine, methyl, phenyl) are introduced through targeted reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide in the presence of a base.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Electrophilic Aromatic Substitution: The quinoline core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination and formation of the carbonyl chloride group.

    Methyl Iodide: Used for methylation.

    Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

    Amides: Formed from nucleophilic substitution with amines.

    Esters: Formed from nucleophilic substitution with alcohols.

    Thioesters: Formed from nucleophilic substitution with thiols.

Scientific Research Applications

3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives and their biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- depends on its specific application. In medicinal chemistry, its derivatives may act by:

    Inhibiting Enzymes: Some derivatives inhibit key enzymes involved in disease pathways, such as topoisomerases in cancer or dihydrofolate reductase in malaria.

    Interacting with DNA: Certain derivatives intercalate into DNA, disrupting replication and transcription processes.

    Modulating Receptors: Some compounds may act as agonists or antagonists of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.

    4-Chloroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    6-Methylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group and a methyl group at the 6-position.

Uniqueness

3-Quinolinecarbonyl chloride, 4-chloro-6-methyl-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, while the quinoline core provides a scaffold for diverse biological interactions.

Properties

CAS No.

93663-79-7

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

4-chloro-6-methyl-2-phenylquinoline-3-carbonyl chloride

InChI

InChI=1S/C17H11Cl2NO/c1-10-7-8-13-12(9-10)15(18)14(17(19)21)16(20-13)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

PSJQVYNQVBGOSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=C2Cl)C(=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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